(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)methanesulfonamide
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Overview
Description
(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)methanesulfonamide is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a bromine atom at the 4-position, two methyl groups at the 1- and 3-positions, and a methanesulfonamide group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)methanesulfonamide typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring. This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Bromination: The next step is the bromination of the pyrazole ring at the 4-position. This can be accomplished using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane.
Sulfonamide Formation: Finally, the methanesulfonamide group is introduced by reacting the intermediate compound with methanesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)methanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methanesulfonamide group.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and appropriate ligands in solvents like toluene or DMF.
Major Products Formed
Substitution: Formation of substituted pyrazoles with various functional groups.
Oxidation: Oxidized derivatives of the methanesulfonamide group.
Reduction: Reduced forms of the methanesulfonamide group.
Coupling: Complex heterocyclic compounds with extended conjugation.
Scientific Research Applications
Chemistry
In chemistry, (4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)methanesulfonamide is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor in the preparation of pyrazolo[1,5-a]pyrimidines and other fused heterocycles.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. They may act as enzyme inhibitors or receptor modulators, contributing to the treatment of various diseases.
Industry
In the industrial sector, this compound is used in the development of agrochemicals, dyes, and materials science. Its unique structural features make it suitable for various applications in these fields.
Mechanism of Action
The mechanism of action of (4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)methanesulfonamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors. The methanesulfonamide group can form hydrogen bonds with active site residues, while the pyrazole ring can participate in π-π interactions or hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- (4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)methanol
- (4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)amine
- (4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)thiol
Uniqueness
(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)methanesulfonamide is unique due to the presence of the methanesulfonamide group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility, stability, and ability to form specific interactions with biological targets, making it a valuable scaffold in drug discovery and development.
Properties
Molecular Formula |
C6H10BrN3O2S |
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Molecular Weight |
268.13 g/mol |
IUPAC Name |
(4-bromo-2,5-dimethylpyrazol-3-yl)methanesulfonamide |
InChI |
InChI=1S/C6H10BrN3O2S/c1-4-6(7)5(10(2)9-4)3-13(8,11)12/h3H2,1-2H3,(H2,8,11,12) |
InChI Key |
FDMCIZNSKMJVGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1Br)CS(=O)(=O)N)C |
Origin of Product |
United States |
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